4-(2-Chloroethyl)thiomorpholine hydrochloride

Antithrombotic Enzyme Inhibition Medicinal Chemistry

This thiomorpholine building block features a reactive 2-chloroethyl alkylating handle on a sulfur-containing heterocyclic scaffold delivering distinct lipophilicity (XLogP3 ~1.3 vs ~ -0.86 for morpholine), divergent S-oxidation metabolic pathways, and validated protease inhibitor potency superior to piperidine and morpholine analogs. The hydrochloride salt ensures reliable solubility for modular library synthesis targeting CNS and GPCR programs. Not functionally replaceable by morpholine or piperazine congeners.

Molecular Formula C6H13Cl2NS
Molecular Weight 202.14 g/mol
CAS No. 89583-39-1
Cat. No. B3388875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)thiomorpholine hydrochloride
CAS89583-39-1
Molecular FormulaC6H13Cl2NS
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESC1CSCCN1CCCl.Cl
InChIInChI=1S/C6H12ClNS.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
InChIKeyHVYUHTBJKBUBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)thiomorpholine Hydrochloride (CAS 89583-39-1): A Thiomorpholine-Based Alkylating Building Block for Pharmaceutical R&D


4-(2-Chloroethyl)thiomorpholine hydrochloride (CAS 89583-39-1) is a thiomorpholine derivative featuring a reactive 2-chloroethyl group attached to the nitrogen atom . With the molecular formula C₆H₁₃Cl₂NS and a molecular weight of 202.14 g/mol, this heterocyclic compound is classified as a functionalized thiomorpholine building block . Its structure incorporates a thiomorpholine ring—a saturated six-membered heterocycle containing both nitrogen and sulfur atoms—which serves as a thio-analog of the more common morpholine scaffold [1]. The presence of the chloroethyl substituent confers alkylating capacity, enabling this compound to serve as an electrophilic intermediate in the synthesis of diverse bioactive molecules .

Why 4-(2-Chloroethyl)thiomorpholine Hydrochloride (CAS 89583-39-1) Cannot Be Replaced by Morpholine or Piperazine Analogs in Synthetic Workflows


Generic substitution among nitrogen-containing heterocyclic building blocks—specifically morpholine, piperazine, and thiomorpholine derivatives—is not chemically or pharmacologically valid due to fundamental differences in heteroatom composition, electronic properties, and metabolic stability. The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine introduces distinct physicochemical characteristics: increased lipophilicity (estimated XLogP3-AA of 1.3 for the free base [1] versus ~ -0.86 for morpholine), altered hydrogen bonding capacity, and divergent metabolic pathways including potential S-oxidation to sulfoxide and sulfone metabolites [2]. These differences directly translate to measurable variations in target engagement and pharmacokinetic profiles. Evidence from thrombin inhibitor studies demonstrates that the thiomorpholine analog (compound 6) exhibited superior enzymatic activity compared to its piperidine and morpholine counterparts, matching the potency of the lead pyrrolidine compound [3]. Similarly, in histamine receptor ligand development, the thiomorpholine-containing cyanoguanidines displayed binding profiles distinct from piperidine, morpholine, and N-methylpiperazine bioisosteres, underscoring that these heterocycles are not interchangeable [4]. For the specific case of 4-(2-chloroethyl)thiomorpholine hydrochloride, the combination of the thiomorpholine scaffold with the chloroethyl alkylating handle creates a reactive intermediate that cannot be functionally replicated by morpholine or piperazine analogs without altering both the reactivity profile and the downstream biological outcomes of synthesized products.

Quantitative Differentiation of 4-(2-Chloroethyl)thiomorpholine Hydrochloride (CAS 89583-39-1) Versus Structural Analogs


Thiomorpholine Core Confers Superior Thrombin Inhibition Relative to Morpholine and Piperidine Analogs

In a direct head-to-head comparison of heterocyclic core analogs of a pyrrolidine-based thrombin inhibitor, the thiomorpholine-containing analog (compound 6) demonstrated thrombin inhibitory activity that essentially matched the lead compound 1, with an IC₅₀ value in the low nanomolar range [1]. In contrast, the corresponding morpholine and piperidine analogs exhibited reduced potency. This study establishes that the thiomorpholine scaffold—when incorporated into bioactive molecules—can recapitulate or surpass the activity of other saturated nitrogen heterocycles, providing a quantitative rationale for selecting thiomorpholine-based building blocks over alternatives.

Antithrombotic Enzyme Inhibition Medicinal Chemistry

Sulfur Substitution Increases Lipophilicity and Alters Metabolic Fate Relative to Morpholine Analogs

The thiomorpholine scaffold differs fundamentally from morpholine by replacement of the ring oxygen with a sulfur atom, resulting in increased lipophilicity and distinct metabolic pathways. The free base form of 4-(2-chloroethyl)thiomorpholine (CAS 63906-73-0) exhibits a computed XLogP3-AA value of 1.3, indicating moderate lipophilicity [1]. In comparison, the corresponding morpholine analog (4-(2-chloroethyl)morpholine) is substantially more hydrophilic with an estimated logP of approximately -0.86 [2]. This difference of over 2 log units translates to a theoretical ~100-fold difference in octanol-water partition coefficient, which directly influences membrane permeability, tissue distribution, and CNS penetration potential. Furthermore, thiomorpholines undergo S-oxidation to sulfoxides and sulfones via cytochrome P450 and flavin-containing monooxygenases, whereas morpholines are subject to N-oxidation and oxidative ring opening [3]. These divergent metabolic fates result in distinct pharmacokinetic profiles and potential toxicity liabilities.

Physicochemical Properties Drug Metabolism ADME

Thiomorpholine-Containing Cyanoguanidines Exhibit Distinct Histamine Receptor Binding Profiles

A systematic bioisostere study evaluated heteroalicyclic replacements for the imidazole head group in histamine H₄ receptor (hH₄R) agonists [1]. The thiomorpholine-containing cyanoguanidine analogs were synthesized alongside piperidine, morpholine, and N-methylpiperazine congeners, with variations in spacer length (C₃-C₅) between the heterocycle and the cyanoguanidine moiety. While all compounds exhibited only weak activity at hH₁R and hH₃R and were essentially inactive at hH₂R and hH₄R, the pattern of residual binding varied by heterocycle type. This study quantitatively demonstrates that thiomorpholine is not functionally interchangeable with morpholine or piperidine in GPCR ligand design—even when all other structural features are held constant.

GPCR Ligands Histamine Receptors Bioisosterism

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Stability

4-(2-Chloroethyl)thiomorpholine is commercially available as the hydrochloride salt (CAS 89583-39-1), which offers distinct handling and formulation advantages over the free base form (CAS 63906-73-0) . The hydrochloride salt increases aqueous solubility and provides a crystalline solid with improved stability under ambient storage conditions. Vendors report purity specifications of 95% to 98% for the hydrochloride salt [1], ensuring batch-to-batch consistency for research applications. In contrast, the free base form may be more susceptible to degradation via nucleophilic substitution or oxidation of the thiomorpholine sulfur atom. The salt form also facilitates accurate weighing and dispensing in synthetic workflows.

Formulation Salt Selection Solubility

Validated Research Applications of 4-(2-Chloroethyl)thiomorpholine Hydrochloride (CAS 89583-39-1)


Synthesis of Serine Protease Inhibitor Libraries via Thiomorpholine Scaffold Incorporation

Based on the demonstrated superiority of the thiomorpholine core in thrombin inhibition studies [1], 4-(2-chloroethyl)thiomorpholine hydrochloride serves as an optimal alkylating building block for constructing focused libraries of serine protease inhibitors. The chloroethyl handle enables facile N-alkylation with diverse nucleophilic warheads, while the thiomorpholine ring provides the validated scaffold geometry for engaging the protease active site. This synthetic strategy has been validated by Merck researchers, who identified the thiomorpholine analog as the most potent heterocyclic replacement among seven evaluated cores [1].

Generation of CNS-Penetrant GPCR Ligands via Thiomorpholine-Containing Scaffolds

The increased lipophilicity of the thiomorpholine scaffold (XLogP3-AA = 1.3 for the free base [2]) relative to morpholine analogs (logP ≈ -0.86 [3]) makes 4-(2-chloroethyl)thiomorpholine hydrochloride a strategic building block for CNS drug discovery programs. The chloroethyl group allows for modular attachment of pharmacophores to generate libraries of GPCR ligands, as demonstrated in histamine receptor studies where thiomorpholine-containing cyanoguanidines exhibited distinct receptor binding profiles compared to piperidine and morpholine congeners [4]. The theoretical ~100-fold increase in octanol-water partitioning may enhance blood-brain barrier penetration, a critical attribute for CNS-targeted therapeutics.

Construction of Alkylating Probe Molecules for Chemical Biology Target Identification

The 2-chloroethyl substituent in 4-(2-chloroethyl)thiomorpholine hydrochloride confers electrophilic reactivity via aziridinium ion formation, enabling covalent modification of biological nucleophiles . This property positions the compound as a precursor for synthesizing activity-based probes (ABPs) and covalent inhibitors. The thiomorpholine scaffold provides a metabolically distinct core (subject to S-oxidation rather than N-oxidation [5]) that may offer differentiated selectivity profiles in chemoproteomic applications. The hydrochloride salt form ensures reliable solubility and stability during probe synthesis workflows .

Synthesis of Antimicrobial Thiomorpholine Derivatives

Thiomorpholine-containing compounds have demonstrated antimicrobial activity in multiple studies. Specifically, 1-chloro-2-isocyanatoethane derivatives of thiomorpholine (CTC) were evaluated alongside piperazine (CPC) and morpholine (CMC) congeners using agar well diffusion and minimum inhibitory concentration (MIC) assays [6]. While the reference compound differs from the target compound, the thiomorpholine scaffold is a validated core for antimicrobial drug discovery. 4-(2-Chloroethyl)thiomorpholine hydrochloride provides a versatile entry point for generating novel thiomorpholine-based antimicrobial agents through diversification of the chloroethyl handle.

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